molecular formula C19H16F3N5OS B12183913 N-cyclopropyl-2-{5-(3-pyridyl)-4-[3-(trifluoromethyl)phenyl](1,2,4-triazol-3-y lthio)}acetamide

N-cyclopropyl-2-{5-(3-pyridyl)-4-[3-(trifluoromethyl)phenyl](1,2,4-triazol-3-y lthio)}acetamide

Cat. No.: B12183913
M. Wt: 419.4 g/mol
InChI Key: HHTCXDQOXMYFHG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{5-(3-pyridyl)-4-3-(trifluoromethyl)phenyl}acetamide is a complex organic compound that features a cyclopropyl group, a pyridyl group, a trifluoromethylphenyl group, and a triazolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-{5-(3-pyridyl)-4-3-(trifluoromethyl)phenyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Attachment of the Trifluoromethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction.

    Formation of the Cyclopropyl Group: This step may involve a cyclopropanation reaction using diazo compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-{5-(3-pyridyl)-4-3-(trifluoromethyl)phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-cyclopropyl-2-{5-(3-pyridyl)-4-3-(trifluoromethyl)phenyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{5-(3-pyridyl)-4-3-(trifluoromethyl)phenyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-cyclopropyl-2-{5-(3-pyridyl)-4-3-(trifluoromethyl)phenyl}acetamide
  • 3-pyridyl N-(2-methoxyphenyl)carbamate
  • 3-pyridyl N-(2-chlorophenyl)carbamate
  • N-(2,5-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide

Uniqueness

N-cyclopropyl-2-{5-(3-pyridyl)-4-3-(trifluoromethyl)phenyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H16F3N5OS

Molecular Weight

419.4 g/mol

IUPAC Name

N-cyclopropyl-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16F3N5OS/c20-19(21,22)13-4-1-5-15(9-13)27-17(12-3-2-8-23-10-12)25-26-18(27)29-11-16(28)24-14-6-7-14/h1-5,8-10,14H,6-7,11H2,(H,24,28)

InChI Key

HHTCXDQOXMYFHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4

Origin of Product

United States

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